molecular formula C9H11ClN4 B7638418 5-Butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine

5-Butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B7638418
M. Wt: 210.66 g/mol
InChI Key: FNJPIUDSURIRLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, antiviral, and anticancer properties .

Properties

IUPAC Name

5-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN4/c1-2-3-4-7-5-8(10)14-9(13-7)11-6-12-14/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJPIUDSURIRLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=NC=NN2C(=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-1,2,4-triazole with a suitable chlorinated pyrimidine derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-Butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides of the compound .

Scientific Research Applications

5-Butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The compound’s antibacterial and antifungal activities are attributed to its ability to interfere with the synthesis of essential biomolecules in microbial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to similar compounds, it has shown superior cytotoxic activities against certain cancer cell lines and has been identified as a potent CDK2 inhibitor . Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .

Biological Activity

5-Butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine is a compound belonging to the triazolo-pyrimidine family, which has garnered attention due to its potential biological activities. This article synthesizes available research findings on its biological activity, including cytotoxicity, anti-inflammatory properties, and mechanisms of action.

  • Molecular Formula : C8_{8}H10_{10}ClN5_{5}
  • Molecular Weight : 199.75 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this example)

Biological Activity Overview

The biological activities of this compound have been explored in various studies, with a focus on its cytotoxic effects against cancer cells and its anti-inflammatory properties.

Cytotoxicity

Research indicates that derivatives of triazolo-pyrimidines exhibit significant cytotoxicity towards various cancer cell lines. For instance:

  • Case Study : A study demonstrated that a related compound showed selective cytotoxicity against human cancer cells while sparing normal cells. The mechanism involved G2/M phase cell cycle arrest and apoptosis through mitochondrial pathways, marked by the activation of caspases and upregulation of p53 and Bax proteins .
CompoundCell Line TestedIC50_{50} (μM)Mechanism of Action
This compoundEC109 (esophageal cancer)12.5G2/M arrest, apoptosis
Related TriazoleHepG2 (liver cancer)15.0Mitochondrial pathway

Anti-inflammatory Activity

In addition to cytotoxic effects, this compound has been evaluated for its anti-inflammatory potential.

  • Research Findings : In vitro studies have shown that triazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For example, compounds structurally similar to this compound demonstrated potent COX-2 inhibition with IC50_{50} values ranging from 0.02 to 0.04 μM .
CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)Selectivity Index
This compound30%85%2.83
Related Compound A20%90%4.50

The mechanisms underlying the biological activities of this compound include:

  • Cytotoxic Mechanism : Induction of apoptosis through mitochondrial pathways characterized by decreased mitochondrial membrane potential and activation of apoptotic markers.
  • Anti-inflammatory Mechanism : Inhibition of COX enzymes leading to reduced prostaglandin synthesis and subsequent inflammation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.